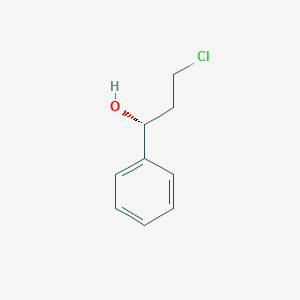

(R)-(+)-3-Chloro-1-phenyl-1-propanol

描述

(1R)-3-氯-1-苯基丙烷-1-醇是一种属于苯及其取代衍生物类的小型有机分子 。它的特点是在丙醇骨架上连接着氯基和苯基。 该化合物的分子式为C9H11ClO,分子量为170.64 g/mol .

准备方法

合成路线和反应条件

(1R)-3-氯-1-苯基丙烷-1-醇的合成通常涉及在受控条件下用还原剂(如硼氢化钠(NaBH4)或氢化锂铝(LiAlH4))与® -3-氯-1-苯基丙烷-1-酮反应 。该反应在合适的溶剂(如乙醇或四氢呋喃 (THF))中进行,并在低温下进行,以确保酮选择性地还原为相应的醇。

工业生产方法

(1R)-3-氯-1-苯基丙烷-1-醇的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产率和纯度进行优化,通常涉及连续流动反应器和先进的纯化技术,如蒸馏或色谱法。

化学反应分析

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form carbonyl derivatives. Key findings include:

Mechanistic Insight : Oxidation preferentially targets the alcohol group over the chloro substituent. Stereochemical retention at the chiral center is observed under mild conditions (e.g., PCC), while stronger oxidants may induce racemization .

Reduction Reactions

The chloro group undergoes reduction, often retaining the alcohol functionality:

Key Observation : The stereochemistry at the C1 position remains intact during reduction, as confirmed by optical rotation studies .

Substitution Reactions

The chloro group participates in nucleophilic substitution (SN2) with inversion of configuration:

Stereochemical Note : SN2 reactions invert the configuration at the C3 position, yielding (S)-configured products . Enzymatic resolutions (e.g., lipase CALB ) restore enantiopurity in asymmetric syntheses.

Stability and Side Reactions

科学研究应用

Pharmaceutical Applications

Chiral Building Block

(R)-(+)-3-Chloro-1-phenyl-1-propanol serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its chirality is essential for the biological activity of many drugs, making it valuable in the development of enantiomerically pure substances. The compound is particularly noted for its use in synthesizing antihypertensive agents and other therapeutic drugs that require specific stereochemistry for efficacy and safety.

Case Study: Synthesis of Antihypertensive Agents

In a study exploring the synthesis of (R)-3-chloro-1-phenylpropan-1-ol derivatives, researchers demonstrated its effectiveness in producing compounds with significant antihypertensive activity. The synthetic route involved a multi-step process where this compound was used as an intermediate, leading to the formation of target molecules with optimized pharmacological profiles .

Biocatalysis and Microbial Transformations

Enzymatic Reactions

this compound has been utilized in biocatalytic processes involving microbial cultures. For instance, using Saccharomyces cerevisiae and other yeast strains, researchers have successfully transformed this compound into various alcohols and ketones through enzymatic reactions. These biotransformations are significant for producing chiral alcohols that are otherwise challenging to synthesize chemically.

Experimental Insights

In one experimental setup, Candida viswanathii was employed to convert this compound under specific conditions (acetone as solvent at 25°C). The transformation yielded several products that were analyzed using gas chromatography (GC), confirming the compound's utility in microbial biotransformation processes .

Organic Synthesis Reagent

Reagent in Organic Chemistry

As a versatile reagent, this compound is used in various organic synthesis reactions. It participates in nucleophilic substitution reactions due to its reactive chloro group, allowing for the introduction of various functional groups into organic molecules.

Table: Reactivity Overview

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Alkylated derivatives |

| Reduction | Can be reduced to corresponding alcohols | Chiral alcohols |

| Coupling Reactions | Used in coupling reactions for complex synthesis | Biaryl compounds |

作用机制

(1R)-3-氯-1-苯基丙烷-1-醇的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能作为这些靶标的抑制剂或激活剂,从而导致生化途径和生理效应的变化。 具体涉及的分子靶标和途径取决于具体的应用和使用环境 .

相似化合物的比较

类似化合物

(1S)-3-氯-1-苯基丙烷-1-醇: (1R)-3-氯-1-苯基丙烷-1-醇的对映异构体,具有相似的化学性质,但生物活性不同。

3-氯-1-苯基丙烷-1-酮: (1R)-3-氯-1-苯基丙烷-1-醇的酮类似物。

3-苯基丙烷-1-醇: 没有氯基的烃类似物。

独特性

(1R)-3-氯-1-苯基丙烷-1-醇由于其特定的立体化学以及同时存在氯基和苯基而独一无二。 这种结构特征的组合赋予其独特的化学反应性和生物活性,使其在各种研究和工业应用中具有价值 .

生物活性

Overview

(R)-(+)-3-Chloro-1-phenyl-1-propanol, also known as (R)-CPPO, is a chiral organic compound with significant implications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. Its unique structural features contribute to its biological activity, influencing interactions with enzymes and receptors in biological systems. This article delves into the compound's biological activity, synthesis methods, and its potential applications in research and industry.

- Molecular Formula : C9H11ClO

- Molecular Weight : 170.636 g/mol

- CAS Number : 100306-33-0

- InChI Key : JZFUHAGLMZWKTF-SECBINFHSA-N

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The compound can exhibit both inhibitory and activatory effects depending on the target:

- Enzyme Interaction : (R)-CPPO has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of carbonyl reductase, which is crucial for the biosynthesis of various chiral intermediates used in pharmaceuticals .

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing signaling pathways relevant to mood regulation and other physiological processes .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Asymmetric Reduction : Utilizing chiral catalysts such as oxazaborolidines derived from (S)-α,α-diphenylprolinol facilitates the asymmetric reduction of 3-chloropropiophenone to yield (R)-CPPO with high enantiomeric excess .

- Enzymatic Hydrolysis : The use of immobilized lipases (e.g., Candida rugosa lipase) allows for selective hydrolysis of esters to produce this compound with high purity .

- Dynamic Kinetic Resolution : A method involving lipase CALB as a biological resolution catalyst has been developed, optimizing conditions for yield and selectivity .

Medicinal Chemistry

This compound serves as a critical intermediate in the synthesis of antidepressants and other pharmacologically active compounds. Its chirality is essential for the desired therapeutic effects, making it a valuable building block in drug development.

Case Studies

- Antidepressant Synthesis : Research has demonstrated that (R)-CPPO is a key intermediate in synthesizing certain antidepressants, showcasing its importance in developing effective treatments for mood disorders .

- Enzyme Engineering : Studies have focused on engineering carbonyl reductases to enhance the efficiency of (R)-CPPO production, highlighting its significance in biocatalysis and green chemistry .

Research Findings

Recent studies have explored the pharmacological properties of this compound:

属性

IUPAC Name |

(1R)-3-chloro-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFUHAGLMZWKTF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349017 | |

| Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100306-33-0 | |

| Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-3-chloro-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are the common methods for synthesizing (R)-3-chloro-1-phenylpropan-1-ol?

A1: Several methods have been explored for the enantioselective synthesis of (R)-3-chloro-1-phenylpropan-1-ol. Two prominent approaches include:

- Asymmetric Reduction: This method utilizes chiral catalysts like oxazaborolidines derived from (S)-α,α-diphenylprolinol to facilitate the asymmetric reduction of 3-chloropropiophenone, yielding (R)-3-chloro-1-phenylpropan-1-ol with high enantiomeric excess. [] The chiral catalyst can be recovered and reused, enhancing the practicality of this approach. []

- Enzymatic Hydrolysis: This method employs immobilized lipases, such as Candida rugosa lipase, to selectively hydrolyze the ester group of 3-chloro-1-phenylpropyl butyrate. This results in the formation of (R)-3-chloro-1-phenylpropan-1-ol with high enantiomeric purity. []

Q2: What is the significance of chirality in the context of (R)-3-chloro-1-phenylpropan-1-ol and its applications?

A2: Chirality plays a crucial role in pharmaceutical applications as enantiomers (mirror image molecules) can exhibit different biological activities. In the case of pharmaceuticals like fluoxetine, only one enantiomer, the (R)-enantiomer, possesses the desired therapeutic effect. [] Therefore, developing efficient and selective methods for synthesizing the desired (R)-enantiomer of 3-chloro-1-phenylpropan-1-ol is critical for producing safe and effective medications.

Q3: Are there any studies focusing on the biocatalytic synthesis of (R)-3-chloro-1-phenylpropan-1-ol?

A3: Yes, research has investigated the use of carbonyl reductase enzymes for the biosynthesis of (R)-3-chloro-1-phenylpropan-1-ol. Specifically, the carbonyl reductase EbSDR8 has been identified as a promising candidate for the efficient production of enantiopure (R)-3-chloro-1-phenylpropan-1-ol. [] This approach leverages the inherent selectivity of enzymes to produce the desired enantiomer with high purity.

Q4: Has (R)-3-chloro-1-phenylpropan-1-ol been studied in structural biology contexts?

A4: Yes, (R)-3-chloro-1-phenylpropan-1-ol has been investigated in complex with modified T4 lysozyme (L99A/M102Q). [] While the specific details of this study are limited in the provided abstracts, it highlights the use of (R)-3-chloro-1-phenylpropan-1-ol in structural biology research, potentially as a ligand or probe molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。